4-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Overview
Description
4-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is an organic compound characterized by its unique molecular structure. The compound features a benzenesulfonamide core with methoxy and pyridazinyl substituents, which contributes to its distinct chemical and physical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves a multi-step process:
Starting Material Preparation: : The synthesis begins with the preparation of key starting materials, such as methoxybenzenesulfonamide and 6-oxopyridazine.
Condensation Reaction: : The primary synthetic route involves the condensation of 6-oxopyridazine with an ethylamine derivative, which is subsequently reacted with methoxybenzenesulfonyl chloride under controlled conditions.
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but is optimized for larger scales. Key considerations include:
Scaling Up Reactions: : Adapting reaction conditions for bulk production while ensuring consistent quality and yield.
Automation: : Implementing automated systems for precise control over reaction parameters and purification processes.
Cost Efficiency: : Utilizing cost-effective starting materials and reagents to reduce overall production costs.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions can alter the oxidation state of certain atoms within the molecule.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic ring and sulfonamide group.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: : Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: : Utilizing reagents like halogens or sulfonyl chlorides in polar or non-polar solvents, depending on the reaction type.
Major Products Formed
Oxidation: : Products may include sulfone derivatives or hydroxylated compounds.
Reduction: : Products can range from amine derivatives to reduced sulfonamide structures.
Substitution: : Depending on the substituents, various derivatives with modified aromatic or sulfonamide groups can be formed.
Scientific Research Applications
Chemistry
4-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is used as a precursor in the synthesis of complex organic molecules, serving as a versatile building block in organic synthesis.
Biology
In biological research, this compound is investigated for its potential enzyme inhibition properties, making it a candidate for drug development studies targeting specific enzymes.
Medicine
Pharmaceutical research explores its potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities, owing to its unique molecular interactions with biological targets.
Industry
In industrial applications, the compound is utilized in the development of advanced materials and chemical intermediates for various manufacturing processes.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of 4-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or altering the enzyme's conformation. The compound's effects on cellular pathways depend on its ability to modulate signal transduction, gene expression, or protein-protein interactions.
Comparison with Similar Compounds
Comparison with Other Compounds
4-methoxy-N-(2-(6-oxoquinolin-1(6H)-yl)ethyl)benzenesulfonamide: : Similar structure but with a quinoline ring instead of pyridazine, which may result in different biological activities.
4-methoxy-N-(2-(6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide: : Contains a pyrimidine ring, leading to variations in reactivity and application.
4-methoxy-N-(2-(6-oxoindolin-1(6H)-yl)ethyl)benzenesulfonamide: : Incorporates an indoline moiety, affecting its chemical and pharmacological properties.
Uniqueness
The presence of the pyridazinyl group in 4-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide contributes to its unique reactivity and potential biological activities, distinguishing it from similar compounds with different heterocyclic cores.
There you have it—a deep dive into the fascinating world of this compound
Properties
IUPAC Name |
4-methoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-20-11-4-6-12(7-5-11)21(18,19)15-9-10-16-13(17)3-2-8-14-16/h2-8,15H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNKHVWWYZCWMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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